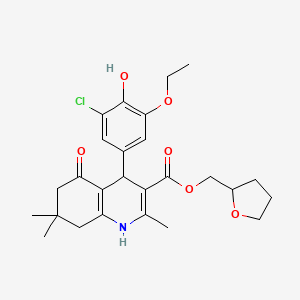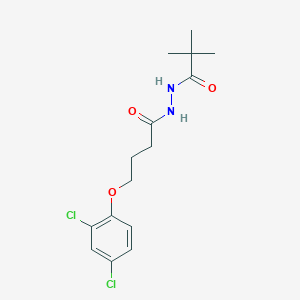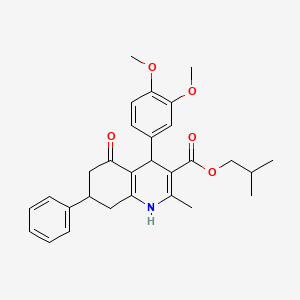
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation research has shown that N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用机制
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide exerts its effects through the activation of adenosine A3 receptors. Adenosine A3 receptors are widely distributed in various tissues, including the brain, heart, and immune cells. Activation of these receptors has been shown to regulate various physiological processes, including inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit leukocyte migration, and reduce tissue damage. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage, reduce oxidative stress, and improve cognitive function.
实验室实验的优点和局限性
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, which allows for the specific activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
For N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide research include further studies in cancer, inflammation, and neurodegenerative disorders.
合成方法
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylbenzylamine, which is then reacted with 3-methoxybenzaldehyde to form the Schiff base intermediate. The final step involves the reduction of the Schiff base with sodium borohydride to yield N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNIJJCVXGKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)

![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)

![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)

![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
